Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine

Genetic Code Ribosome Binding sRNA

Researchers studying RNA-protein interactions or genetic code deciphering require sequence-specific trinucleotides where generic substitution invalidates results. UpUpG (CAS 3352-32-7) is the exact U-U-G sequence-verified oligonucleotide demonstrated to direct leucine-sRNA binding to ribosomes-a function abolished in isomers GpUpU, UpGpU, and GpUpG. • Sequence-verified U-U-G motif; CD spectrum reference available for batch-to-batch conformational QC. • Validated in ribosome-binding assays with leucine-sRNA; serves as negative control against valine-sRNA. • Supplied as custom-synthesized RNA oligo; request quote for mg to gram scales with lead time confirmation.

Molecular Formula C28H35N9O21P2
Molecular Weight 895.6 g/mol
CAS No. 3352-32-7
Cat. No. B12655346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUridylyl-(3'.5')-uridylyl-(3'.5')-guanosine
CAS3352-32-7
Molecular FormulaC28H35N9O21P2
Molecular Weight895.6 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)O)O
InChIInChI=1S/C28H35N9O21P2/c29-26-33-21-14(22(45)34-26)30-8-37(21)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-25(18(20)44)36-4-2-13(40)32-28(36)47)7-53-60(50,51)57-19-9(5-38)54-24(17(19)43)35-3-1-12(39)31-27(35)46/h1-4,8-11,15-20,23-25,38,41-44H,5-7H2,(H,48,49)(H,50,51)(H,31,39,46)(H,32,40,47)(H3,29,33,34,45)
InChIKeyOJITXDQCQDTWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UpUpG Trinucleotide Procurement Guide


Uridylyl-(3'.5')-uridylyl-(3'.5')-guanosine (CAS 3352-32-7), also known as the trinucleoside diphosphate UpUpG, is a defined-sequence RNA oligonucleotide composed of two uridine monophosphates linked via a 3',5'-phosphodiester bond to a guanosine monophosphate . As a synthetic, single-stranded RNA fragment, it serves as a precise molecular probe in studies of RNA structure, protein-nucleic acid interactions, and the genetic code, where its specific base sequence confers unique biochemical and biophysical properties distinct from other trinucleotides or dinucleotides [1].

UpUpG Sequence Specificity


The biological and biophysical activity of short RNA oligomers is highly sequence-dependent. Generic substitution with other trinucleotides like ApUpG, GpUpU, or UpGpU is not scientifically valid, as even a single base change can drastically alter or abolish a specific function [1]. For instance, while UpUpG specifically directs the binding of a leucine-accepting sRNA to ribosomes, the sequence isomers GpUpU, UpGpU, and the related trinucleotide GpUpG exhibit no such activity, underscoring the absolute requirement for the U-U-G sequence for this interaction [2][3]. This inherent sequence specificity necessitates the procurement of the exact compound for applications where molecular recognition is paramount.

UpUpG Selection Evidence


Sequence-Specific Ribosomal Binding

In a ribosome-binding assay using an E. coli cell-free system, the trinucleotide UpUpG specifically stimulated the binding of C14-leucine-sRNA fraction II to ribosomes, an activity not observed with its sequence isomers UpGpU or GpUpU, nor with any dinucleotides [1]. This specific interaction was essential for proposing the sequence UpUpG as a leucine RNA codeword [1].

Genetic Code Ribosome Binding sRNA Codon Assignment

Circular Dichroism Spectrum

The circular dichroism (CD) spectrum of UpUpG has been empirically measured and reported, providing a unique conformational fingerprint that distinguishes it from other trinucleotides like GpUpG, ApUpA, and ApUpG [1]. This spectral data serves as a quantitative reference for assessing base stacking interactions and overall single-stranded RNA conformation in solution [1].

RNA Conformation Circular Dichroism Spectroscopy Base Stacking

Valine Codon Recognition Inactivity

A ribosome-binding assay demonstrated that the trinucleotide GpUpU effectively directs the binding of C14-valine-sRNA, whereas the sequence isomers UpGpU and UpUpG exhibit no such activity [1]. This negative result for UpUpG, in direct comparison to GpUpU, is a critical piece of quantitative evidence defining its functional boundaries and ensuring it is not mistakenly used for applications where GpUpU is required [1].

Codon Specificity Genetic Code Valine-sRNA Ribosome Binding

Base Stacking Propensity

Analysis of CD data from trinucleotides, including UpUpG, has contributed to the class-level inference that sequences containing UpA and UpG are relatively unstacked in single-stranded RNA compared to their corresponding isolated dimers in solution [1]. This suggests that the U-U-G sequence may confer a specific degree of conformational flexibility or rigidity that is different from other base combinations, which is a relevant factor for studies on RNA structure and dynamics.

Base Stacking RNA Conformation Thermodynamics Oligonucleotide

UpUpG Application Scenarios


Genetic Code Research

UpUpG is an essential reagent for studies replicating or building upon the landmark experiments that deciphered the genetic code, specifically for investigating the leucine codon assignment [1]. Its use is justified by the direct, quantitative evidence of its specific activity in ribosome-binding assays with leucine-sRNA, a function not shared by its sequence isomers [1].

RNA-Protein Interaction Studies

Researchers studying RNA-binding proteins (RBPs) that recognize specific trinucleotide motifs can employ UpUpG as a defined ligand. The quantitative evidence of its unique interaction with the ribosomal machinery provides a foundation for exploring similar recognition events, and its inactivity with valine-sRNA serves as a critical negative control [2][3].

RNA Structure & Conformation Studies

UpUpG can serve as a model compound in biophysical studies of RNA conformation and base stacking. Its published circular dichroism (CD) spectrum offers a quantitative reference for empirical and computational analyses of how the U-U-G sequence influences single-stranded RNA structure [4].

Analytical Method Development

Due to its defined sequence and unique spectroscopic signature, UpUpG is a suitable standard for developing and validating analytical methods, such as HPLC or LC-MS, for the separation and quantification of short RNA oligonucleotides. Its CD spectrum can also be used to calibrate instruments or verify the conformational integrity of related RNA samples [4].

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